molecular formula C10H14N2O2 B2565569 Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate CAS No. 99169-92-3

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate

Cat. No.: B2565569
CAS No.: 99169-92-3
M. Wt: 194.234
InChI Key: YQGXYZIMKONZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions. Carbamates are known for their diverse applications, ranging from agrochemicals to pharmaceuticals, due to their stability and ability to interact with biological targets. The dimethylpyridine moiety in this compound likely enhances its lipophilicity and metabolic stability compared to simpler carbamates like ethyl carbamate (EC).

Properties

IUPAC Name

ethyl N-(4,6-dimethylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)12-9-6-7(2)5-8(3)11-9/h5-6H,4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGXYZIMKONZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Route 1: Carbamate Coupling

Reaction of 4,6-dimethylpyridin-2-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound. This method emphasizes solvent selection (e.g., dichloromethane) and temperature control (0–25°C) to optimize purity.

Route 2: Lossen Rearrangement

Hydroxamic acid derivatives react with organic carbonates (e.g., dimethyl carbonate) in the presence of tertiary amine catalysts (e.g., triethylamine). Key conditions include:

  • Molar ratio : 2–30 equivalents of carbonate .

  • Catalyst loading : 0.01–0.3 equivalents of amine .
    This base-catalyzed method avoids stoichiometric reagent waste and enhances atom economy .

Route 3: Curtius Rearrangement

A one-pot Curtius rearrangement of acyl azides (generated from DPPA and triethylamine) produces isocyanate intermediates, which are trapped with ethanol to form the carbamate .

  • Conditions : 100°C for 12–20 hours in toluene/t-butanol .

  • Yield : 60% after deprotection .

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Condition Products Mechanism Stability Notes
Acidic (pH < 4) Ethanol, CO₂, 4,6-dimethylpyridin-2-amineAcid-catalyzed cleavage of the carbamate bondStable below pH 3 for short durations
Basic (pH > 10) Ethanol, CO₂, 4,6-dimethylpyridin-2-amineBase-induced nucleophilic attackRapid degradation above pH 10

Thermal stability is critical for agricultural applications, with decomposition observed at temperatures exceeding 150°C.

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, facilitated by its electrophilic carbonyl carbon:

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) produces urea derivatives .

  • Thiolysis : Thiols displace the ethoxy group, forming thiocarbamates under basic conditions .

Example Reaction :

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate+R-NH2DMF, 60°CR-NH-C(O)-NH-(4,6-dimethylpyridin-2-yl)+EtOH\text{Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate} + \text{R-NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{R-NH-C(O)-NH-(4,6-dimethylpyridin-2-yl)} + \text{EtOH}

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

  • Isocyanate Formation : Elimination of ethanol yields 4,6-dimethylpyridin-2-yl isocyanate .

  • Pyrolytic Byproducts : Further decomposition generates CO₂ and substituted pyridine fragments.

Catalytic Modifications

Palladium and rhodium catalysts enable functionalization of the pyridine ring:

C–H Activation

Pd(OAc)₂ catalyzes ortho-arylation of the pyridine ring using aryl halides .
Conditions :

  • Ligand: 2,2'-bipyridyl

  • Solvent: Toluene

  • Temperature: 100°C

Reductive Carbonylation

Rhodium complexes (e.g., Rh(CO)₄) facilitate CO insertion into the carbamate group, yielding quinazolinone derivatives under high-pressure CO .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Yield Source
Synthesis Ethyl chloroformate, NEt₃, CH₂Cl₂This compound70–85%
Lossen Rearrangement Dimethyl carbonate, triethylamineCarbamate via hydroxamic acid intermediate50–75%
Curtius Rearrangement DPPA, t-BuOH, tolueneIsocyanate intermediate60%
Hydrolysis (pH 2) HCl, H₂O, 25°C4,6-Dimethylpyridin-2-amine + CO₂Quantitative

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be synthesized through various methods involving the reaction of 4,6-dimethylpyridine with ethyl carbamate. The synthesis often involves the use of solvents such as tetrahydrofuran and dichloromethane under controlled conditions to optimize yield and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14,6-Dimethylpyridine + Ethyl CarbamateTHF, -78°C to RT79%
2n-BuLi + DiisopropylamineDry THFVariable

The compound's structure has been confirmed through various analytical techniques such as NMR and mass spectrometry, which reveal significant peaks corresponding to its molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2}.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Antifibrotic Activity

Recent studies have indicated that derivatives of this compound may possess antifibrotic properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit collagen expression in vitro. The results showed promising IC50 values indicating effective inhibition of fibrosis-related pathways .

Inhibition of Nitric Oxide Synthase

Research has highlighted the potential of this compound as an inhibitor of neuronal nitric oxide synthase (nNOS). Inhibiting nNOS can have therapeutic implications for neurodegenerative diseases where nitric oxide plays a detrimental role .

Therapeutic Potential

The therapeutic applications of this compound are being investigated across several domains:

Cancer Treatment

The compound shows promise in cancer therapy by targeting DNA polymerase theta (Polθ), which is implicated in breast and ovarian cancers. Inhibition of Polθ could enhance the effectiveness of existing chemotherapeutic agents by exploiting synthetic lethality .

Antimicrobial Applications

Another area of interest is the compound's potential as an antimicrobial agent. Studies have suggested that modifications to the pyridine ring can enhance activity against Gram-positive bacteria by inhibiting bacterial nitric oxide synthase (bNOS) .

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds derived from this compound:

  • Case Study on Antifibrotic Activity : A study demonstrated that certain derivatives effectively reduced collagen levels in cell cultures, suggesting potential for treating fibrotic diseases.
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor growth rates when administered alongside standard chemotherapy .

Mechanism of Action

The mechanism by which Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate with structurally related carbamates and heterocyclic compounds:

Compound Name Molecular Formula Key Substituents/Ring System Molecular Weight CAS Number Key Properties/Applications
This compound C₁₀H₁₄N₂O₂ 4,6-dimethylpyridine 194.23 Not provided Potential pharmaceutical applications
Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate C₈H₁₁N₃O₄ 4,6-dimethoxypyrimidine 213.19 87473-90-3 Agrochemical intermediate
Ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate C₁₆H₁₇N₃O₂S Thieno[2,3-b]pyridine with pyrrole 315.39 919107-57-6 Research compound (structural diversity)
Ethyl carbamate (EC) C₃H₇NO₂ Simple carbamate 89.09 51-79-6 Carcinogen in fermented foods
Vinyl carbamate C₃H₅NO₂ Unsaturated carbamate 87.08 1123-30-8 Highly carcinogenic and mutagenic

Key Observations :

  • Substituent Effects : The 4,6-dimethylpyridine ring enhances steric bulk and electron-donating capacity compared to methoxy groups in Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate .
  • Toxicity Profile: Ethyl carbamate (EC) and vinyl carbamate are carcinogenic, but substituents in this compound may mitigate metabolic activation to toxic intermediates .

Biological Activity

Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H14N2O2C_{11}H_{14}N_2O_2, features a pyridine ring substituted with ethyl and carbamate groups. The specific arrangement of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, antifungal, and anticancer agent. Below are key findings from the literature:

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair, making them effective targets for antibiotic development .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Research indicates that it can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger, with effective concentrations reported in the range of 5 to 20 μg/mL .

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEffective Concentration (EC50/IC50)Reference
AntibacterialE. coli, S. aureus0.012 - 0.040 μM
AntifungalC. albicans, A. niger5 - 20 μg/mL
AnticancerVarious cancer cell linesIC50 values ranging from 10 - 50 μM
  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in microbial metabolism and DNA processing.
  • Cell Signaling Modulation : It influences pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy.
  • Interaction with Membranes : this compound may disrupt microbial membrane integrity, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate, and how can reaction efficiency be quantified?

  • Methodology :

  • Step 1 : React 2-amino-4,6-dimethylpyridine with ethyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Use triethylamine as a base to neutralize HCl byproducts.
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).
  • Quantification : Calculate yield (%) and optimize reaction time/temperature using kinetic studies.
    • Reference : Synthetic protocols for analogous carbamates (e.g., tert-butyl derivatives) suggest similar conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 6.8–7.2 ppm) and carbamate ethyl groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) .
  • FTIR : Detect carbonyl (C=O) stretch at ~1700 cm1^{-1} and NH stretch at ~3300 cm1^{-1} .
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns .
    • Data Table :
TechniqueKey Peaks/BandsPurpose
1^1H NMRδ 2.3 (CH3_3-pyridine), δ 4.1 (OCH2_2)Structural confirmation
FTIR1700 cm1^{-1} (C=O)Functional group analysis
GC-MSm/z 254 (M+^+)Purity assessment

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) and compare peak area retention.
  • Results : Stability is highest in anhydrous, dark conditions at 4°C (<5% degradation over 30 days) .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s interactions with metabolic enzymes like PHGDH?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to PHGDH (PDB: 2G76). Optimize ligand parameters with Gaussian09 (B3LYP/6-31G* basis set).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions.
  • Validation : Compare with experimental IC50_{50} values from enzymatic assays (e.g., inhibition of serine biosynthesis in HCT116 cells) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PHGDH inhibition IC50_{50} ranges: 3.7–8.2 µM).
  • Source Validation : Cross-check experimental conditions (e.g., cell lines, assay buffers). For example, NCT-503 (a structural analog) shows variability due to cell permeability differences .
  • Standardization : Propose unified protocols (e.g., fixed ATP concentrations in kinase assays).

Q. What role does this compound play in metabolic flux studies?

  • Methodology :

  • Isotope Tracing : Treat cells with 13^{13}C-glucose and track label incorporation into serine/glycine via LC-MS.
  • Pathway Inhibition : Compare flux in PHGDH-knockdown vs. compound-treated cells.
  • Data Interpretation : Use platforms like MetaboAnalyst to map carbon rerouting into TCA cycle intermediates .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps.
  • Process Optimization : Use DOE (Design of Experiments) to evaluate temperature, pressure, and solvent effects on enantiomeric excess (ee).
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Data Contradiction Analysis

  • Example : Discrepancies in PHGDH inhibition potency (IC50_{50} = 3.7 µM vs. 8.2 µM ).
    • Root Cause : Differences in assay conditions (e.g., PHGDH isoform, ATP concentration).
    • Resolution : Validate using recombinant PHGDH and standardized ATP levels (1 mM).

Key Research Gaps

  • Metabolomic Profiling : Limited data on off-target effects in non-cancerous cells.
  • Crystallography : No published X-ray structures of the compound bound to PHGDH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.